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Compound of Interest

Compound Name: Octamylamine sulfamate

Cat. No.: B15189938 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific entity "Octamylamine sulfamate" was not found in the scientific

literature as a reagent for organic synthesis. The following notes detail the synthesis of N-

alkylsulfamates, using octylamine as a representative primary amine substrate, a common

transformation in medicinal and synthetic chemistry.

Introduction
Sulfamates are a crucial class of organic compounds characterized by the R-O-SO₂-NHR' or

R₂N-SO₂-NR'₂ functional group. They are recognized as important pharmacophores and

versatile intermediates in organic synthesis. N-alkylsulfamates, in particular, are key structural

motifs in a variety of therapeutic agents, including carbonic anhydrase inhibitors and antiviral

drugs. Their synthesis is a critical step in the development of new chemical entities. This

document provides an overview of modern synthetic routes to N-alkylsulfamates, with a focus

on methods applicable to primary amines such as octylamine.

Applications in Organic Synthesis
The synthesis of N-alkylsulfamates from primary amines like octylamine is a valuable

transformation for several reasons:

Bioisosteric Replacement: The sulfamate moiety can serve as a bioisostere for carboxylates,

phosphates, and sulfonamides, offering a strategy to modulate the physicochemical
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properties of a drug candidate, such as solubility, pKa, and metabolic stability.

Medicinal Chemistry Scaffolds: N-substituted sulfamates are integral components of

numerous approved drugs and clinical candidates. The ability to efficiently synthesize a

library of these compounds is crucial for structure-activity relationship (SAR) studies.

Directing Groups: The sulfamate group can act as a directing group in C-H functionalization

reactions, enabling regioselective modification of complex molecules.

General Synthetic Methods
Several reliable methods exist for the preparation of N-alkylsulfamates from primary amines.

The choice of method often depends on the substrate scope, functional group tolerance, and

scalability requirements.

Method 1: Reaction with Sulfamoyl Chlorides
The reaction of a primary amine with sulfamoyl chloride is a traditional and direct approach.

The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Method 2: Using Activated Sulfamate Transfer Reagents
More recent methods utilize stable, solid sulfamoylating agents that are easier to handle than

sulfamoyl chlorides and often provide better yields and selectivity.

Hexafluoroisopropyl sulfamate (HFIPS): This bench-stable solid reacts with a wide range of

amines and alcohols under mild conditions to afford the corresponding sulfamates and

sulfamides. The primary byproduct, hexafluoroisopropanol, is volatile and easily removed.[1]

[2]

Electron-deficient Aryl Sulfamates: Reagents like pentachlorophenyl sulfamate (PCPS) and

pentafluorophenyl sulfamate (PFPS) act as activated sulfamoyl transfer agents.[3] These

reactions are often catalyzed by a simple organic base such as N-methylimidazole (NMI) and

proceed under mild conditions.[3][4]
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The following table summarizes typical reaction conditions and yields for the synthesis of

sulfamates from amines using various methods.
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Experimental Protocols
Protocol 1: Synthesis of N-Octylsulfamate using
Hexafluoroisopropyl Sulfamate (HFIPS)
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This protocol describes a general procedure for the sulfamoylation of a primary amine using a

stable sulfamoyl transfer agent.

Materials:

Octylamine

Hexafluoroisopropyl sulfamate (HFIPS)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

To a solution of octylamine (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) in a

round-bottom flask, add hexafluoroisopropyl sulfamate (1.1 mmol, 1.1 eq.).

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The

reaction is typically complete within 1-4 hours.

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10

mL).

Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Sulfamate via Catalytic
Sulfamoylation with an Activated Aryl Sulfamate
This protocol is adapted for the sulfamoylation of an alcohol, which proceeds via a similar

mechanism and highlights the utility of activated aryl sulfamates. The reaction with an amine

would proceed similarly.[3][4]

Materials:

Primary Alcohol (e.g., Benzyl alcohol) (1.0 mmol, 1.0 eq.)

Pentafluorophenyl sulfamate (PFPS) (1.2 mmol, 1.2 eq.)

N-Methylimidazole (NMI) (0.1 mmol, 0.1 eq.)

Acetonitrile (ACN), anhydrous

Ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a clean, dry vial, dissolve the primary alcohol (1.0 mmol) and pentafluorophenyl sulfamate

(1.2 mmol) in anhydrous acetonitrile (5 mL).

Add N-methylimidazole (0.1 mmol) to the solution.
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Stir the reaction mixture at room temperature for 1 to 12 hours, monitoring by TLC.

Once the starting material is consumed, concentrate the reaction mixture in vacuo.

Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography.
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Caption: General workflow for the synthesis of N-alkylsulfamates.
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Choice of Sulfamoylation Method

Sulfamoyl Chlorides
Activated Reagents

(HFIPS, Aryl Sulfamates)

Pros:
- Direct

- Atom economical

Cons:
- Unstable reagents
- Harsh conditions

- Potential side reactions

Pros:
- Stable, solid reagents

- Mild conditions
- High yields

- Good functional group tolerance

Cons:
- Higher reagent cost
- May require catalyst
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Caption: Comparison of sulfamoylation methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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